molecular formula C14H20ClNO2 B14435838 N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide CAS No. 78180-03-7

N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide

Cat. No.: B14435838
CAS No.: 78180-03-7
M. Wt: 269.77 g/mol
InChI Key: DVKFMXGJDGDPJC-UHFFFAOYSA-N
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Description

N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butoxy group, a methyl group, and a chloro group attached to a phenyl ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butoxy-6-methylphenol, chloroacetyl chloride, and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with sodium methoxide may produce methoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide involves its interaction with molecular targets and pathways within biological systems. This may include:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.

    Pathways: It may influence biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Butoxyphenyl)-2-chloro-N-methylacetamide
  • N-(2-Methylphenyl)-2-chloro-N-methylacetamide
  • N-(2-Butoxy-6-methylphenyl)-2-chloroacetamide

Uniqueness

N-(2-Butoxy-6-methylphenyl)-2-chloro-N-methylacetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its butoxy and methyl groups may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

78180-03-7

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

N-(2-butoxy-6-methylphenyl)-2-chloro-N-methylacetamide

InChI

InChI=1S/C14H20ClNO2/c1-4-5-9-18-12-8-6-7-11(2)14(12)16(3)13(17)10-15/h6-8H,4-5,9-10H2,1-3H3

InChI Key

DVKFMXGJDGDPJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1N(C)C(=O)CCl)C

Origin of Product

United States

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